Aldehyde Reactive Probe (trifluoroacetate salt)

Vue d'ensemble

Description

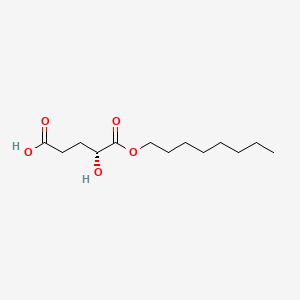

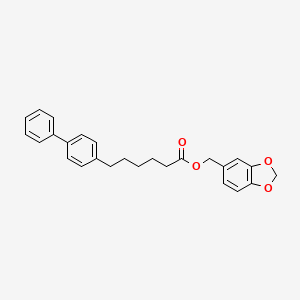

Aldehyde Reactive Probe (ARP) is a biotinylated reagent used for the detection and quantification of AP sites in damaged DNA . ARP reacts with aldehyde groups formed when reactive oxygen species depurinate DNA, resulting in covalent linkage of biotin to these AP sites .

Synthesis Analysis

ARP is synthesized to detect and quantify AP sites in damaged DNA. It reacts with aldehyde groups that are formed when reactive oxygen species depurinate DNA .Molecular Structure Analysis

The molecular formula of ARP is C14H22F3N5O6S . It has a molecular weight of 445.42 g/mol . The InChI code is YJYRTJQOEOYKFD-AEXHUXLESA-N .Chemical Reactions Analysis

ARP reacts with aldehyde groups formed when reactive oxygen species depurinate DNA, resulting in covalent linkage of biotin to these AP sites .Physical And Chemical Properties Analysis

ARP is a crystalline solid with a molecular weight of 445.4 g/mol . It has a solubility of 20 mg/ml in DMF, 15 mg/ml in DMSO, and 3 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique

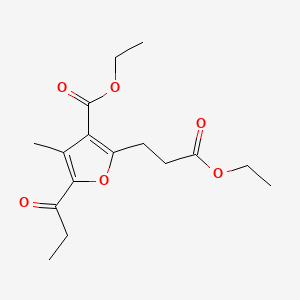

Selective Detection and Imaging of Sulfite and Biothiols : Aldehyde Reactive Probes have been used for selective detection of sulfite and biothiols. They exhibit different absorption and fluorescence responses based on interactions with various substances, which aids in live cell imaging (Li et al., 2017).

Aldehyde and Aldimine Reactions : These probes facilitate the study of reactions involving aldehydes and aldimines, offering insights into their reactivity and applications in organic synthesis (Kobayashi & Nagayama, 1997).

Intramolecular Aldol Reaction : They enable the study of enantioselective intramolecular aldol reactions, helping to understand complex chemical reactions (Hayashi et al., 2007).

Functionalization of Glass Slides with Dendrimers : Aldehyde Reactive Probes are used for the functionalization of glass slides with dendrimers for biochip preparation, aiding in nucleic acid immobilization and hybridization experiments (Trevisiol et al., 2003).

Nucleophile-Induced Rearrangement Probes : These probes are essential in studies involving the nucleophile-triggered rearrangement reaction, with applications in developing sensitive methods for amine detection (Fredrich et al., 2018).

Synthesis of Azidotetrahydropyrans : Aldehyde Reactive Probes facilitate the synthesis of azidotetrahydropyran derivatives, highlighting their importance in chemical synthesis (Yadav et al., 2007).

Imaging Formaldehyde in Living Cells : These probes are instrumental in imaging formaldehyde in living cells, aiding in understanding the role of formaldehyde in various biological processes (Brewer & Chang, 2015).

Chemosensors Using Aldehyde-bearing Fluorophores : Aldehyde-appended fluorescence probes are significant for cell and tissue imaging in biomedical research, facilitating the detection of specific analytes (Huo et al., 2018).

Safety And Hazards

ARP should be stored at -20°C . It is not for human or veterinary use . If inhaled, one should move to fresh air and if symptoms persist, seek medical attention . If it comes into contact with skin, it should be washed off with copious amounts of water . If swallowed, rinse mouth with water and seek medical attention if symptoms persist .

Orientations Futures

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O4S.C2HF3O2/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11;3-2(4,5)1(6)7/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20);(H,6,7)/t7-,8-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYRTJQOEOYKFD-AEXHUXLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F3N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldehyde Reactive Probe (trifluoroacetate salt) | |

Retrosynthesis Analysis

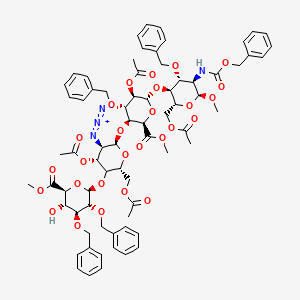

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)